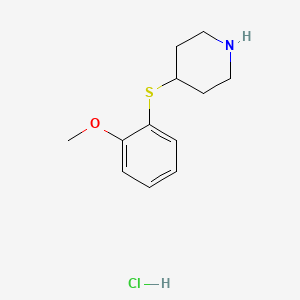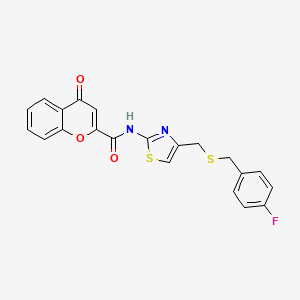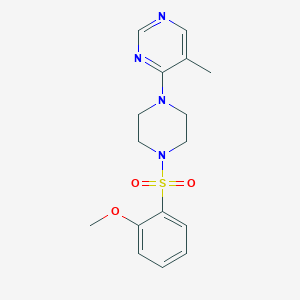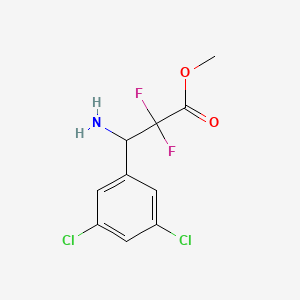
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as CP-544326, is a synthetic compound that has been studied for its potential use in the treatment of various diseases.
作用機序
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide works by inhibiting the activity of FAK, a protein that plays a role in cell migration, proliferation, and survival. By blocking FAK activity, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can prevent the growth and spread of tumor cells. In addition, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can reduce the production of inflammatory cytokines by blocking the activity of another protein called p38 MAPK. By reducing inflammation, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can inhibit the activity of FAK and p38 MAPK, as discussed above. Physiologically, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been shown to reduce the growth and spread of tumor cells in cancer models.
実験室実験の利点と制限
One advantage of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is that it has been shown to have potential therapeutic benefits in the treatment of various diseases, as discussed above. In addition, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide. One direction is to further study its potential use in the treatment of cancer, inflammation, and neuropathic pain. Another direction is to investigate its safety and efficacy in human clinical trials. Additionally, it may be useful to explore the potential use of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide in combination with other drugs or therapies. Finally, further research may be needed to fully understand the mechanism of action of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide and its effects on the body.
合成法
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with 2-bromoethyl cyclopropane carboxylate to produce 2-(4-fluorophenoxy)ethyl cyclopropane carboxylate. The resulting compound is then reacted with thiophen-2-ylmethylamine to produce N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide.
科学的研究の応用
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called focal adhesion kinase (FAK). Inflammation research has shown that N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can reduce the production of inflammatory cytokines in the body. In neuropathic pain research, N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCIOMWBWHDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)
![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2720079.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)
![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)




